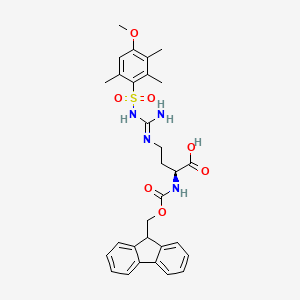
Fmoc-norArg(Mtr)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-norArg(Mtr)-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group. This compound is commonly used in peptide synthesis to protect the amino group and the guanidino group of arginine during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of norarginine is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Mtr Protection: The guanidino group of norarginine is protected by reacting with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of Fmoc-norArg(Mtr)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient and high-yield production.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions to yield the free amino and guanidino groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Mtr Deprotection: Trifluoroacetic acid with scavengers.
Major Products Formed:
Fmoc Deprotection: Norarginine with a free amino group.
Mtr Deprotection: Norarginine with a free guanidino group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-norArg(Mtr)-OH is widely used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Biology:
Protein Engineering: Used in the design and synthesis of modified proteins with specific functional properties.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
Mechanism:
Protection and Deprotection: The Fmoc and Mtr groups protect the amino and guanidino groups of norarginine during peptide synthesis. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or protein.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the stepwise addition of amino acids to a growing peptide chain, with Fmoc-norArg(Mtr)-OH playing a crucial role in protecting functional groups during the synthesis process.
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethylbenzyl (Pbf) protecting group.
Fmoc-Arg(Tos)-OH: Arginine derivative with a tosyl (Tos) protecting group.
Comparison:
Uniqueness: Fmoc-norArg(Mtr)-OH is unique due to the specific combination of Fmoc and Mtr protecting groups, which provide selective protection and deprotection of the amino and guanidino groups, respectively.
Advantages: The Mtr group offers stability under acidic conditions, making it suitable for use in various peptide synthesis protocols.
Properties
Molecular Formula |
C30H34N4O7S |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(2S)-4-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C30H34N4O7S/c1-17-15-26(40-4)18(2)19(3)27(17)42(38,39)34-29(31)32-14-13-25(28(35)36)33-30(37)41-16-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,15,24-25H,13-14,16H2,1-4H3,(H,33,37)(H,35,36)(H3,31,32,34)/t25-/m0/s1 |
InChI Key |
GNUAOZZBGJTUSS-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


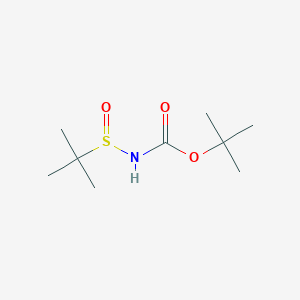
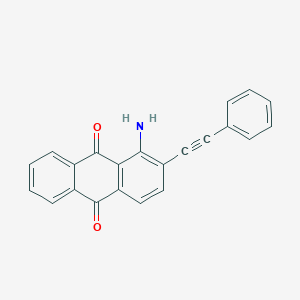
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)


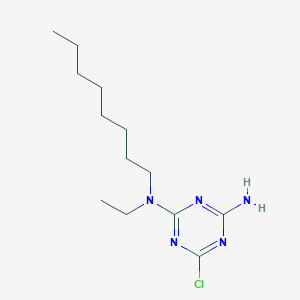
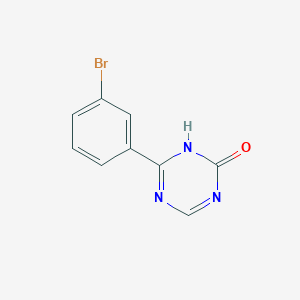
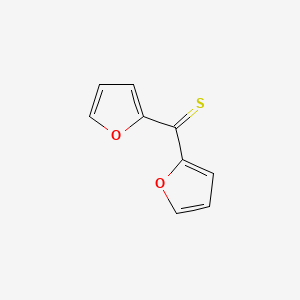
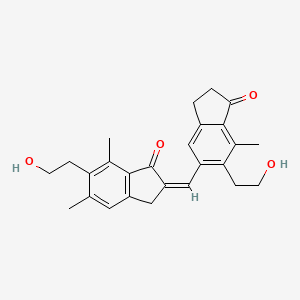

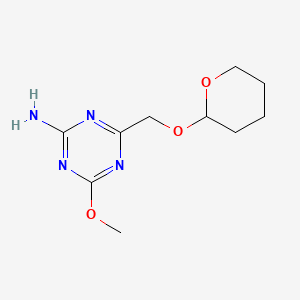
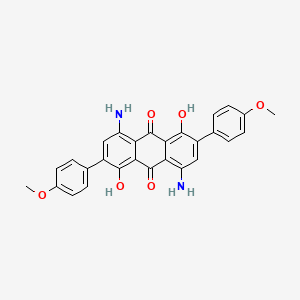
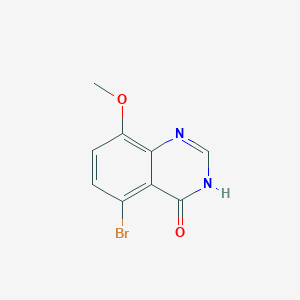
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
